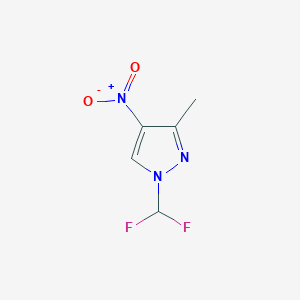

1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole is a fluorinated organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a pyrazole ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.

Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives or further oxidized products.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminopyrazoles.

Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions, often requiring strong bases or acids.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters, and other oxidized forms.

Reduction Products: Aminopyrazoles and other reduced derivatives.

Substitution Products: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

1-(Trifluoromethyl)-3-methyl-4-nitro-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

3-Methyl-4-nitro-1H-pyrazole: Lacks the fluorine atoms present in the difluoromethyl group.

1-(Difluoromethyl)-3-methyl-1H-pyrazole: Similar but without the nitro group.

Uniqueness: 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties compared to similar compounds. The difluoromethyl group enhances lipophilicity and hydrogen bonding ability, while the nitro group provides reactivity and potential for further functionalization.

Biological Activity

1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole is a synthetic compound notable for its unique structural features, which include a difluoromethyl group, a methyl group, and a nitro group attached to a pyrazole ring. This combination of functional groups contributes to its diverse biological activities, making it an area of interest in medicinal chemistry and agrochemical applications.

- Molecular Formula : C7H7F2N3O2

- Molecular Weight : Approximately 205.15 g/mol

- Structure : The presence of the difluoromethyl group enhances lipophilicity, which may influence the compound's solubility and permeability across biological membranes.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways. Its unique functional groups allow it to interact with various biological targets, including:

- Protoporphyrinogen IX oxidase : This enzyme plays a crucial role in plant metabolism and is targeted for herbicidal applications.

- Monoamine oxidase (MAO) : Some derivatives have shown inhibitory activity against both MAO-A and MAO-B isoforms, indicating potential use in treating neurological disorders .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various pathogens:

- Bacterial Activity : Compounds within this class have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with varying minimum inhibitory concentrations (MICs) .

- Fungal Activity : Certain derivatives exhibit antifungal properties, making them candidates for further development as antifungal agents .

Study on Antimicrobial Activity

A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited MIC values ranging from 12.5 mg/mL to lower concentrations depending on the specific pathogen tested. The presence of the difluoromethyl group was found to enhance antibacterial efficacy .

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory potential. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting possible therapeutic applications in inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : Interaction studies reveal that the compound binds effectively to target enzymes, inhibiting their activity and altering metabolic pathways.

- Lipophilicity : The difluoromethyl group increases the compound's ability to penetrate biological membranes, enhancing its bioavailability.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Difluoromethyl)-3-methyl-4-nitro | Difluoromethyl, methyl, nitro groups | Enzyme inhibition, antimicrobial |

| 1-(Trifluoromethyl)-4-nitro | Trifluoromethyl instead of difluoro | Antimicrobial but less lipophilic |

| 4-Methyl-3-nitro | Methyl and nitro groups | Moderate anti-inflammatory activity |

Properties

IUPAC Name |

1-(difluoromethyl)-3-methyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c1-3-4(10(11)12)2-9(8-3)5(6)7/h2,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGJNGZHYWMYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.